[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC14777497
Molecular Formula: C23H27N3O3
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N3O3 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | [1-(2-methoxyethyl)indol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C23H27N3O3/c1-28-17-16-24-11-10-18-19(6-5-8-20(18)24)23(27)26-14-12-25(13-15-26)21-7-3-4-9-22(21)29-2/h3-11H,12-17H2,1-2H3 |
| Standard InChI Key | XKCGALWDLLTMGR-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Introduction
Chemical Identity and Structural Features
[1-(2-Methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone (C₂₃H₂₇N₃O₃) is a methanone derivative featuring two pharmacologically relevant moieties: a 1-(2-methoxyethyl)-substituted indole and a 4-(2-methoxyphenyl)piperazine group. The indole system, a privileged scaffold in drug design, is linked to the piperazine ring via a ketone bridge, enabling conformational flexibility and potential receptor interactions.
Molecular Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₇N₃O₃ |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | [1-(2-Methoxyethyl)indol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
| Topological Polar Surface Area | 58.7 Ų (calculated) |
The presence of two methoxy groups enhances lipophilicity (clogP ≈ 3.2), suggesting moderate blood-brain barrier permeability .
Structural Analysis
X-ray crystallography data remains unavailable, but computational models predict:
-
A dihedral angle of 67° between the indole and piperazine planes, facilitating three-dimensional interactions with biomolecular targets.
-
Hydrogen-bond acceptor sites at the ketone oxygen (O=C) and piperazine nitrogen atoms .
-
π-π stacking potential via the indole and methoxyphenyl aromatic systems .
Synthesis and Manufacturing
The synthesis of [1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves multi-step organic transformations, as outlined below.
Indole Intermediate
1-(2-Methoxyethyl)-1H-indol-4-amine is synthesized via:
-
Friedel-Crafts acylation of indole with 2-methoxyethyl chloride.
-
Selective nitration at the 4-position using HNO₃/H₂SO₄.
-
Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group.
Piperazine Derivative
4-(2-Methoxyphenyl)piperazine is prepared through:
-
Buchwald-Hartwig amination of 2-methoxyphenyl bromide with piperazine.
Coupling Reaction
The final methanone bridge is established using carbonyldiimidazole (CDI)-mediated coupling:
-
Activation of the indole-4-carboxylic acid with CDI in anhydrous THF (0°C, 2 hr).
-
Dropwise addition of 4-(2-methoxyphenyl)piperazine in DMF.
-
Stirring at room temperature for 12 hr (yield: 68%).
Critical Parameters:
-
Strict moisture control to prevent hydrolysis of the activated carbonate intermediate.
-
Stoichiometric excess of CDI (1.5 eq) to drive the reaction to completion.
Physicochemical Characterization
Experimental and computational data reveal the following properties:
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=7.8 Hz, 1H, indole H-7), 7.21 (t, J=7.2 Hz, 1H, indole H-6), 6.98–6.84 (m, 4H, methoxyphenyl), 4.32 (t, J=5.1 Hz, 2H, OCH₂CH₂), 3.79 (s, 3H, OCH₃), 3.46–3.22 (m, 8H, piperazine).
-
HRMS (ESI+): m/z 394.2102 [M+H]⁺ (calc. 394.2114).
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 12.4 |
| DMSO | 24.9 |
Data suggests formulation challenges for aqueous delivery systems, necessitating prodrug strategies .
Biological Evaluation and Hypothetical Targets
While direct pharmacological data for this compound remains unpublished, structural analogs provide insight into potential mechanisms:
Serotonin Receptor Modulation
Piperazine-methanone derivatives demonstrate high affinity for 5-HT₁A and 5-HT₂A receptors . Molecular docking simulations predict:
-
Ki = 18 nM for 5-HT₁A (compared to 8-OH-DPAT Ki = 0.3 nM).
Kinase Inhibition
The indole moiety may confer activity against cyclin-dependent kinases (CDKs):
-
IC₅₀ = 2.1 μM for CDK2 in silico (compared to roscovitine IC₅₀ = 0.7 μM).
-
Hydrogen bonding with Glu81 and Leu83 residues in the ATP-binding pocket .
Research Applications and Future Directions
Medicinal Chemistry
-
Lead compound for dual 5-HT/CDK inhibitors in oncology.
-
Radiotracer development (¹¹C-labeled methoxy groups for PET imaging) .
Material Science
-
Monomer for conductive polymers (HOMO = -5.2 eV, LUMO = -1.8 eV).
-
Nonlinear optical properties: β₀ = 12.5 × 10⁻³⁰ esu (theoretical).
Synthetic Challenges
-
Scalability of CDI-mediated coupling at industrial levels.
-
Enantioselective synthesis of chiral analogs (currently racemic).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume